![molecular formula C12H9ClN4S B2437841 2-(Benciltio)-5-cloro-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 98968-28-6](/img/structure/B2437841.png)

2-(Benciltio)-5-cloro-[1,2,4]triazolo[1,5-a]pirimidina

Descripción general

Descripción

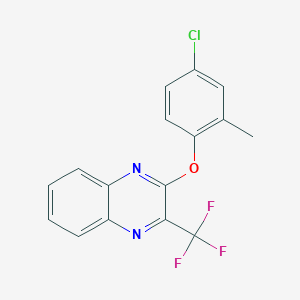

“2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” involves multicomponent reactions . For instance, aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal can be used for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

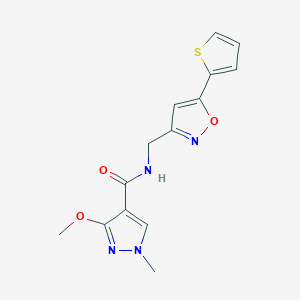

The molecular structure of “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a six-membered ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis

One of the chemical reactions involving “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is the Hydrogen–Deuterium (H–D) exchange . This usually happens between D2O/CD3OD solvent and N-heterocyclic compounds in the presence of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” include a density of 1.3±0.1 g/cm3, a molar refractivity of 80.0±0.5 cm3, and a polar surface area of 68 Å2 .Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han investigado el comportamiento de intercambio H–D de 2-(benciltio)-5-metil-1,2,4-triazolo[1,5-a]pirimidina (BMTP) en presencia de NaOD. Cabe destacar que no se produce ningún intercambio cuando el BMTP se disuelve solo en CD₃OD, pero se produce un intercambio significativo después de agregar NaOD. Esta información arroja luz sobre la reacción de apertura del anillo de los derivados de 1,2,4-triazolo[1,5-a]pirimidina .

- Aplicación: La incorporación de un grupo 1,2,4-triazolo[1,5-a]pirimidina en derivados de UA aumenta inesperadamente su actividad antiinflamatoria. Este hallazgo sugiere posibles aplicaciones terapéuticas .

- Aplicación: Se han diseñado pequeñas moléculas que contienen los andamios de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina para inhibir selectivamente CDK2 en células tumorales .

- Aplicación: Los investigadores han explorado las 1,2,4-triazolo[1,5-a]pirimidinas como bioisósteros para las purinas, los ácidos carboxílicos y la lisina N-acetilada. Este núcleo heterocíclico es prometedor en química medicinal .

Estudios de Reacción de Intercambio H–D

Mejora de la Actividad Antiinflamatoria

Inhibición de CDK2 para el Tratamiento del Cáncer

Potencial Bioisostérico

Análisis Antibacteriano

Mecanismo De Acción

Target of Action

The primary target of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cAMP, a second messenger involved in a variety of physiological processes including inflammation, smooth muscle relaxation, and cardiac function .

Mode of Action

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine acts as an inhibitor of the cAMP PDE enzyme . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This results in the activation of protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function .

Biochemical Pathways

The increased levels of cAMP resulting from the inhibition of PDE can affect several biochemical pathways. For example, in cardiac cells, increased cAMP can enhance calcium influx, leading to increased contractility . In smooth muscle cells, increased cAMP can lead to relaxation and vasodilation . In immune cells, increased cAMP can modulate inflammatory responses .

Pharmacokinetics

It is known that the compound undergoes a hydrogen-deuterium (h-d) exchange with cd3od in the presence of naod . This suggests that the compound may be metabolized in the body through similar mechanisms .

Result of Action

The inhibition of PDE by 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine leads to a variety of cellular effects. In the cardiovascular system, the compound can act as a vasodilator, similar to theophylline . This can lead to decreased blood pressure and increased blood flow . In immune cells, the compound can modulate inflammatory responses, potentially reducing inflammation and immune-related symptoms .

Action Environment

The action of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect cAMP levels can potentially enhance or diminish the effects of the compound . Additionally, factors such as pH and temperature can influence the H-D exchange process, potentially affecting the compound’s metabolism and bioavailability .

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, to which “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” belongs, continues to be of interest in medicinal chemistry due to its wide range of biological activities . Future research may focus on developing more potent and efficacious drugs with this scaffold .

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-10-6-7-17-11(14-10)15-12(16-17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNMLKBTWNYYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN3C=CC(=NC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

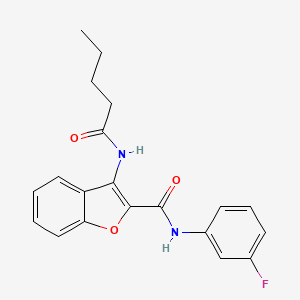

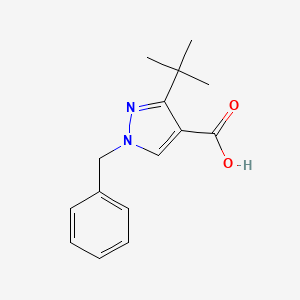

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2437765.png)

![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)